1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or by direct amination.
Attachment of the hydroxyl group: This can be done through a nucleophilic substitution reaction where a hydroxyl group replaces a leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or as a probe for biological assays.
Medicine: As a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the nature of these interactions and the downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which can confer specific chemical reactivity and biological activity.
Properties
CAS No. |
1374829-56-7 |
---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.